molecular formula C7H9NO2S B181093 3-(Methylsulfonyl)aniline CAS No. 35216-39-8

3-(Methylsulfonyl)aniline

Cat. No.: B181093
CAS No.: 35216-39-8
M. Wt: 171.22 g/mol
InChI Key: MBNPJRQKQLLRIS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)aniline is an organic compound with the molecular formula C7H9NO2S. It is characterized by the presence of a methylsulfonyl group attached to an aniline moiety.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the aniline compound .

Molecular Mechanism

The molecular mechanism of action of 3-(Methylsulfonyl)aniline is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the electrophilic aromatic substitution of aniline with sulfonyl chlorides or sulfonic acids . The reaction conditions often require the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)aniline
  • 2-(Methylsulfonyl)aniline
  • 3-(Ethylsulfonyl)aniline

Uniqueness

3-(Methylsulfonyl)aniline is unique due to the position of the methylsulfonyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNPJRQKQLLRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330234
Record name 3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35216-39-8
Record name 3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(3-Nitro)phenyl methyl sulphone (prepared as described in Step 1 above) (5.396 g) reduced iron (7.5 g) and ammonium chloride (7.18 g) were mixed together in ethanol/water (2:1) (150 ml) and heated under reflux for 2 hours. The black solution was filtered through `Celite` and the pad washed with ethyl acetate. The solvents were removed under reduced pressure and the residue taken up in ethyl acetate/water. The organic layer was separated and the aqueous layer extracted with 3 further portions of ethyl acetate. The combined organic layers were washed with brine and the solvent removed under reduced pressure to give a dark orange oil (3.9275 g). This was chromatographed on silica gel using ethyl acetate-hexane (45:55 to 50:50) as eluant to give the title compound as an orange oil, yield 3.607 g.
Quantity
5.396 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfonyl)aniline
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3-(Methylsulfonyl)aniline
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3-(Methylsulfonyl)aniline

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